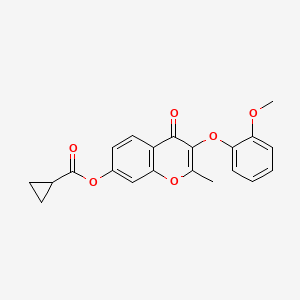
3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methocarbamol is a carbamate derivative of guaifenesin and is a central nervous system (CNS) depressant with sedative and musculoskeletal relaxant properties . It is a white powder, sparingly soluble in water and chloroform, soluble in alcohol (only with heating), and insoluble in benzene and n-hexane .
Synthesis Analysis
While specific synthesis methods for “3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate” are not available, there are innovative synthetic methods developed for the preparation of m-aryloxy phenols . These methods have allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens .Molecular Structure Analysis
The crystal structure of guaifenesin, a common expectorant and a compound similar to Methocarbamol, has been solved using Monte Carlo simulated annealing techniques to synchrotron powder data . Both hydroxyl groups act as hydrogen bond donors and acceptors, resulting in the formation of a two-dimensional network of strong hydrogen bonds .Chemical Reactions Analysis
Methocarbamol was found to be rather stable in acidic media but easily hydrolyzed in alkaline solution . The formation of an unknown compound, proved to be an isomer of methocarbamol [the 3-(2-methoxyphenoxy)-propanediol 2-carbamate] is involved .Physical And Chemical Properties Analysis
Methocarbamol is a white powder, sparingly soluble in water and chloroform, soluble in alcohol (only with heating), and insoluble in benzene and n-hexane . Its molecular weight is 241.24 .Applications De Recherche Scientifique
Synthetic Chemistry Applications
The compound is structurally related to chromenes and cyclopropanes, which are of interest in synthetic chemistry for their reactivity and potential as building blocks in organic synthesis. For example, the synthesis and reactions of related compounds, such as 2-hydroxy-4-oxo-4H-chromene derivatives, have been explored for their utility in creating complex chemical structures. One study discusses the synthesis of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions, demonstrating the potential of chromene derivatives in coordination chemistry and the formation of metal complexes (Budzisz, Małecka, & Nawrot, 2004).
Medicinal Chemistry Applications
Chromene derivatives have also been investigated for their medicinal properties. For instance, chromene-based compounds have been synthesized and evaluated for their antibacterial effects, indicating the relevance of these structures in developing new antimicrobial agents (Behrami & Dobroshi, 2019). Additionally, research into cyclopropa[b]chromen derivatives as antagonists for metabotropic glutamate receptors showcases the potential of cyclopropane-fused chromenes in neuroscience and pharmacology (Annoura, Fukunaga, Uesugi, Tatsuoka, & Horikawa, 1996).
Material Science Applications
In the realm of materials science, the modification of polymer properties through the incorporation of methoxy and other functional groups has been studied. For example, research on the effects of o-methoxy groups on the properties and thermal stability of renewable high-temperature cyanate ester resins illustrates how methoxy-substituted phenols can impact the performance of polymers derived from biomass sources (Harvey, Guenthner, Lai, Meylemans, Davis, Cambrea, Reams, & Lamison, 2015).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O6/c1-12-20(27-17-6-4-3-5-16(17)24-2)19(22)15-10-9-14(11-18(15)25-12)26-21(23)13-7-8-13/h3-6,9-11,13H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCINKQTJSZHTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3CC3)OC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



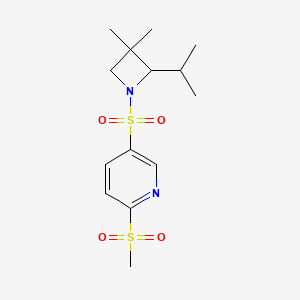

![N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2652279.png)
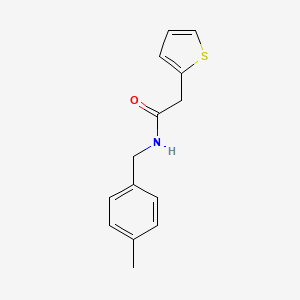
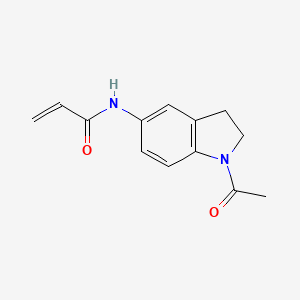
![N-((2,3-dihydrobenzofuran-5-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B2652284.png)
![1-allyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2652285.png)
![tert-Butyl N-[1-(piperidin-3-yl)cyclopropyl]carbamate](/img/structure/B2652286.png)
![2-Chloro-N-[(4-fluorophenyl)methyl]-N-(4-hydroxypentan-2-yl)acetamide](/img/structure/B2652288.png)
![5-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline](/img/structure/B2652291.png)
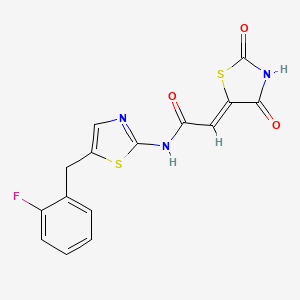
![N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B2652296.png)